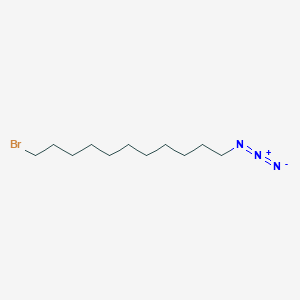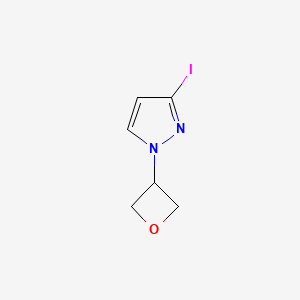
3-iodo-1-(oxetan-3-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1-(oxetan-3-yl)-1H-pyrazole: is a chemical compound that features an iodine atom attached to a pyrazole ring, which is further substituted with an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-(oxetan-3-yl)-1H-pyrazole typically involves the iodination of a pre-formed pyrazole ring that is substituted with an oxetane group. The reaction conditions often require the use of iodine or iodine monochloride as the iodinating agent, along with a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-(oxetan-3-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Cyclization Reactions: The oxetane ring can participate in cyclization reactions, forming more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrazoles, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
3-Iodo-1-(oxetan-3-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-iodo-1-(oxetan-3-yl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the oxetane ring can participate in various binding interactions, influencing the activity of the target molecules. The specific pathways involved depend on the particular application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(oxetan-3-yl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
3-Chloro-1-(oxetan-3-yl)-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.
3-Fluoro-1-(oxetan-3-yl)-1H-pyrazole: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The uniqueness of 3-iodo-1-(oxetan-3-yl)-1H-pyrazole lies in the presence of the iodine atom, which can impart different reactivity and binding properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can lead to stronger interactions with biological targets, potentially enhancing the compound’s efficacy in various applications.
Properties
Molecular Formula |
C6H7IN2O |
|---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
3-iodo-1-(oxetan-3-yl)pyrazole |
InChI |
InChI=1S/C6H7IN2O/c7-6-1-2-9(8-6)5-3-10-4-5/h1-2,5H,3-4H2 |
InChI Key |
MSPWYXPROWLRKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)N2C=CC(=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B12510134.png)
![1-Pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one](/img/structure/B12510141.png)
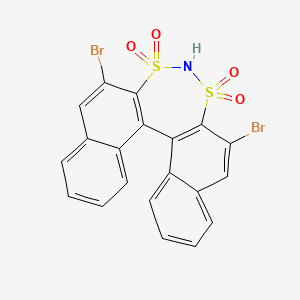
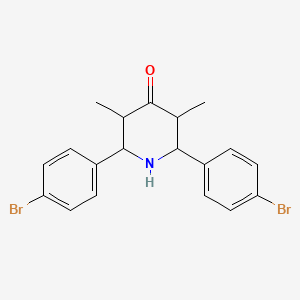

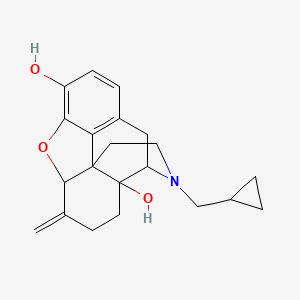
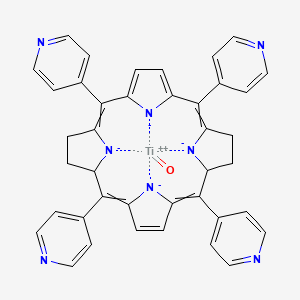
![3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)carbamoyl]prop-2-enoic acid](/img/structure/B12510193.png)
![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate; but-2-enedioic acid](/img/structure/B12510197.png)
![1-(2-{2-[(2-Aminophenyl)formamido]acetamido}-3-(4-nitrophenyl)propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12510204.png)
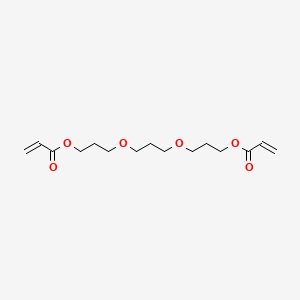

![benzyl N-[(2S)-2-[(3-methoxypropyl)amino]-4-methylpentanoyl]carbamate](/img/structure/B12510227.png)
